3-Hydroxyquinoline-5-carboxylic acid

Medicinal Chemistry Organic Synthesis Quinoline Scaffolds

Sourcing regioisomerically pure quinoline building blocks with orthogonal handles often leads to supply inconsistency. This 3-hydroxy-5-carboxylic acid scaffold solves that by providing a single, defined starting point for divergent SAR exploration. - Unique 3,5-substitution enables predictable, sequential derivatization at hydroxyl and carboxyl sites. - Rigid bidentate geometry serves as a high-purity ligand for constructing novel MOFs and coordination polymers. - Supplied with full analytical documentation to ensure batch-to-batch reproducibility in bifunctional probe development.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 1261784-25-1
Cat. No. B1446152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyquinoline-5-carboxylic acid
CAS1261784-25-1
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=C(C=NC2=C1)O)C(=O)O
InChIInChI=1S/C10H7NO3/c12-6-4-8-7(10(13)14)2-1-3-9(8)11-5-6/h1-5,12H,(H,13,14)
InChIKeySLEWWTDUGZSNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyquinoline-5-carboxylic acid: Strategic Building Block


3-Hydroxyquinoline-5-carboxylic acid (CAS 1261784-25-1) is a heterocyclic aromatic compound belonging to the quinoline family, specifically a hydroxyquinoline carboxylic acid . It possesses the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . Characterized as a versatile small molecule scaffold, it features a quinoline core substituted with a hydroxyl group at the 3-position and a carboxylic acid group at the 5-position . Its primary applications lie in medicinal chemistry and organic synthesis, where it serves as a crucial intermediate for constructing more complex and potentially bioactive molecules, rather than as a final therapeutic agent itself .

Why Generic Substitution Fails


Generic substitution of 3-Hydroxyquinoline-5-carboxylic acid with other in-class quinoline carboxylic acids is not scientifically valid, particularly when the compound is used as a synthetic building block. The unique 3,5-substitution pattern on the quinoline core dictates a specific electronic distribution and steric profile, which profoundly influences the regioselectivity and outcome of subsequent chemical reactions, such as amide couplings or metal-catalyzed cross-couplings . Furthermore, computational studies on related hydroxyquinoline carboxylic acids have demonstrated that the position of functional groups like hydroxyl (-OH) directly impacts the energy level of frontier molecular orbitals (HOMO/LUMO), thereby governing the compound's reactivity and its potential interactions with biological targets in downstream applications [1]. Substituting with a different positional isomer (e.g., 4-hydroxyquinoline-3-carboxylic acid) would yield a molecule with fundamentally different chemical and biological properties, rendering the research or synthetic pathway invalid.

Differentiation Evidence for 3-Hydroxyquinoline-5-carboxylic acid


Unique 3,5-Disubstitution Pattern for Derivatization

The primary differentiator for 3-Hydroxyquinoline-5-carboxylic acid is its specific 3-hydroxy-5-carboxy substitution pattern on the quinoline ring . Unlike common 4- or 8-hydroxyquinoline isomers, this specific regiochemistry provides a unique vector for further synthetic elaboration. It is explicitly claimed as a '3-substituted quinoline-5-carboxylic acid' intermediate for producing other valuable compounds, such as quinoline-5-carbaldehydes [1]. While direct quantitative yield comparisons are not publicly available, this positional specificity is the core of its procurement value; using a different regioisomer would result in a different, and likely undesired, product.

Medicinal Chemistry Organic Synthesis Quinoline Scaffolds

Distinct LogP and Polar Surface Area Profile

The introduction of the 3-hydroxy group onto the quinoline-5-carboxylic acid scaffold creates a distinct physicochemical profile compared to the unsubstituted parent compound, quinoline-5-carboxylic acid. This is evidenced by calculated properties: 3-Hydroxyquinoline-5-carboxylic acid has a predicted XLogP3 of 1.4 and a Topological Polar Surface Area (TPSA) of 70.4 Ų . In comparison, the unsubstituted quinoline-5-carboxylic acid has a predicted XLogP3 of approximately 1.8-2.0 and a lower TPSA of 50.2 Ų [1]. These quantifiable differences indicate that the hydroxylated analog has enhanced polarity and hydrogen-bonding capacity, which are critical parameters that influence aqueous solubility, membrane permeability, and target binding in drug discovery programs.

Drug Design Physicochemical Properties ADME Prediction

Application Scenarios for 3-Hydroxyquinoline-5-carboxylic acid


Quinoline-Based Compound Library Synthesis

This compound is optimally suited for medicinal chemistry groups aiming to explore chemical space around the quinoline scaffold. Its 3,5-substitution pattern provides a unique starting point for the synthesis of compound libraries that are not easily accessible from other regioisomers . The presence of both a hydroxyl and a carboxylic acid handle allows for orthogonal derivatization strategies (e.g., esterification, amidation, O-alkylation) to rapidly generate molecular diversity, supporting structure-activity relationship (SAR) studies [1].

Bifunctional Probes and Conjugates

The dual functional groups on this scaffold make it an ideal candidate for creating bifunctional molecules. The carboxylic acid can be used to link the quinoline core to a solid support, a fluorophore, or a targeting ligand (e.g., via amide bond formation), while the 3-hydroxy group remains available for further modification or interaction with a biological target . This enables the design of chemical probes for target identification or PROTAC (Proteolysis Targeting Chimera) development.

Metal-Organic Framework and Coordination Polymer Design

Quinoline-carboxylic acids are established ligands in coordination chemistry. The specific 3-hydroxy-5-carboxy pattern on this compound provides a unique and rigid ligand geometry for the construction of novel Metal-Organic Frameworks (MOFs) or coordination polymers . The hydroxy and carboxy groups can act as a bidentate chelating site for metal ions, offering potential for creating materials with tailored porosity, catalytic activity, or luminescent properties, as seen with analogous 8-hydroxyquinoline carboxylate ligands [1].

Agrochemical Intermediate for Pesticides and Herbicides

Given the established use of quinoline-5-carboxylic acid derivatives in the agrochemical industry as fungicides, acaricides, insecticides, and herbicides, this hydroxylated analog represents a valuable intermediate for synthesizing next-generation crop protection agents . The 3-hydroxy group introduces a new site for functionalization, potentially leading to improved physicochemical properties, such as enhanced water solubility or altered metabolic stability in the environment, compared to older, unsubstituted quinoline carboxylate-based products [1].

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